molecular formula C21H32O9S2 B1204365 Pregnenolone-3,21-disulfate CAS No. 5639-07-6

Pregnenolone-3,21-disulfate

Cat. No. B1204365
CAS RN: 5639-07-6
M. Wt: 492.6 g/mol
InChI Key: CBOVWLYQUCVTFA-WPWXJNKXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

21-hydroxypregnenolone disulfate is a steroid sulfate that is 21-hydroxypregnenolone in which both hydroxy hydrogens have been replaced by sulfo groups. It has a role as a human blood serum metabolite. It is a steroid sulfate and a 20-oxo steroid. It derives from a 21-hydroxypregnenolone. It is a conjugate acid of a 21-hydroxypregnenolone disulfate anion and a 21-hydroxypregnenolone disulfate(2-).

Scientific Research Applications

Placental Precursor Role in Pregnancy

Pregnenolone-3,21-disulfate acts as a precursor for deoxycorticosterone sulfate (DOC-SO4) in the placenta of pregnant women. This process involves the conversion of pregnenolone-3,21-disulfate to DOC-SO4, indicating its significant role in maternal and fetal health during pregnancy (Corsan, Macdonald, & Casey, 1997).

Biochemical Synthesis and Antitumor Activity

Pregnenolone derivatives, such as disodium 3β,20-dihydroxypregn-5-ene disulfate, have been synthesized for their potential biological activities. These derivatives exhibit notable structures and have been assessed for antitumor activities, although specific pregnenolone derivatives have shown no significant cytotoxicity in this context (Cui Jian-guo, 2009).

Elevated Production in Newborns with 21-Hydroxylase Deficiency

Research indicates an elevated excretion of 21-hydroxypregnenolone, a metabolite related to pregnenolone-3,21-disulfate, in newborns with 21-hydroxylase deficiency. This suggests a unique metabolic pathway in this condition, shedding light on the role of pregnenolone derivatives in congenital adrenal hyperplasia (Shackleton, Homoki, & Taylor, 1987).

Secretion and Metabolism in Human Testes

Pregnenolone-3,21-disulfate and its related compounds have been identified in human testes, indicating a role in steroid metabolism. These findings suggest that pregnenolone sulfates are involved in the synthesis and regulation of other steroids in the human reproductive system (Laatikainen, Laitinen, & Vihko, 1969).

Impact of Genetic Polymorphisms on Sulfation

Research demonstrates that genetic polymorphisms in SULT2B1, a gene involved in steroid sulfation, significantly affect the sulfation of pregnenolone and its derivatives. This has implications for individual differences in steroid metabolism and hormonal homeostasis (Alherz et al., 2019).

Neurosteroid Production in Oligodendrocyte Mitochondria

Research has shown that oligodendrocyte mitochondria can convert cholesterol to pregnenolone, a precursor of pregnenolone-3,21-disulfate. This indicates the potential role of pregnenolone and its derivatives in neurosteroid production, which could have significant implications for brain health and function (Hu et al., 1987).

properties

CAS RN

5639-07-6

Product Name

Pregnenolone-3,21-disulfate

Molecular Formula

C21H32O9S2

Molecular Weight

492.6 g/mol

IUPAC Name

[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(2-sulfooxyacetyl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C21H32O9S2/c1-20-9-7-14(30-32(26,27)28)11-13(20)3-4-15-16-5-6-18(19(22)12-29-31(23,24)25)21(16,2)10-8-17(15)20/h3,14-18H,4-12H2,1-2H3,(H,23,24,25)(H,26,27,28)/t14-,15-,16-,17-,18+,20-,21-/m0/s1

InChI Key

CBOVWLYQUCVTFA-WPWXJNKXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C

SMILES

CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pregnenolone-3,21-disulfate
Reactant of Route 2
Pregnenolone-3,21-disulfate
Reactant of Route 3
Pregnenolone-3,21-disulfate
Reactant of Route 4
Pregnenolone-3,21-disulfate
Reactant of Route 5
Pregnenolone-3,21-disulfate
Reactant of Route 6
Reactant of Route 6
Pregnenolone-3,21-disulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.